3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyrrolidine ring, a chlorothiophene sulfonyl group, and an oxadiazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.
Introduction of the Chlorothiophene Sulfonyl Group: The chlorothiophene moiety is introduced via sulfonylation reactions, typically using chlorosulfonic acid or similar reagents.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorothiophene sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to various derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound shows promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with specific enzymes and receptors makes it a potential therapeutic agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole stands out due to its specific structural features, such as the phenyl group on the oxadiazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-13-6-7-14(24-13)25(21,22)20-9-8-12(10-20)15-18-16(23-19-15)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRUIIRLUHJVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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